(9S)-9-Methylundec-1-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

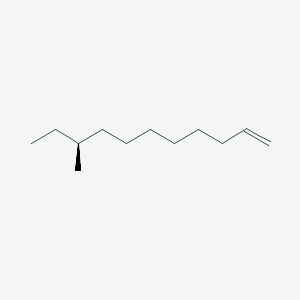

(9S)-9-Methylundec-1-ene is an organic compound characterized by its unique structure, which includes a methyl group attached to the ninth carbon of an undecene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S)-9-Methylundec-1-ene typically involves the use of stereoselective methods to ensure the correct configuration at the ninth carbon. One common approach is the use of chiral catalysts in the hydrogenation of precursors. For example, starting from an appropriate undecene derivative, hydrogenation in the presence of a chiral catalyst can yield this compound with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using fixed-bed reactors. The use of continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the product can be achieved through distillation and crystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(9S)-9-Methylundec-1-ene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound to saturated hydrocarbons.

Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the carbon chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.

Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.

Major Products Formed

Oxidation: Formation of 9-methylundecanoic acid.

Reduction: Formation of 9-methylundecane.

Substitution: Formation of 9-bromo-9-methylundecane.

Scientific Research Applications

(9S)-9-Methylundec-1-ene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (9S)-9-Methylundec-1-ene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

(9R)-9-Methylundec-1-ene: The enantiomer of (9S)-9-Methylundec-1-ene, differing in the configuration at the ninth carbon.

9-Methylundecane: A saturated hydrocarbon with similar chain length but lacking the double bond.

9-Bromo-9-methylundecane: A halogenated derivative with different reactivity.

Uniqueness

This compound is unique due to its specific stereochemistry, which can impart distinct physical and chemical properties compared to its enantiomer or other similar compounds. This uniqueness can be exploited in various applications, particularly where stereochemistry plays a crucial role in the compound’s activity or function.

Biological Activity

(9S)-9-Methylundec-1-ene is a long-chain alkene that has garnered interest in various biological studies due to its potential applications in pharmacology and agriculture. This article explores its biological activity, focusing on its antimicrobial properties, effects on cell proliferation, and potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a long carbon chain with a methyl group at the ninth position. Its molecular formula is C12H24, and it belongs to the class of alkenes, which are known for their reactivity due to the presence of a double bond.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating the biological activity of various volatile compounds found that this compound had notable effects against several strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Klebsiella pneumoniae | 150 µg/mL |

| Escherichia coli | 120 µg/mL |

The results suggest that this compound can inhibit the growth of these pathogenic bacteria, making it a candidate for further investigation as a natural antimicrobial agent .

Effects on Cell Proliferation

In addition to its antimicrobial properties, this compound has been studied for its effects on cell proliferation. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, exposure to this compound resulted in increased caspase activity, which is indicative of apoptotic processes.

Table 2: Induction of Apoptosis by this compound

| Time (hours) | Caspase 3 Activity (Fold Increase) | Caspase 7 Activity (Fold Increase) |

|---|---|---|

| 4 | 1.05 | 1.02 |

| 12 | 1.25 | 1.20 |

| 48 | 2.31 | 2.00 |

The data shows a significant increase in caspase activity after prolonged exposure, suggesting that this compound may trigger apoptosis through the intrinsic pathway by activating caspases .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that its effects may be mediated through oxidative stress pathways and modulation of cellular signaling mechanisms.

Potential Pathways:

- Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels, leading to cellular damage and subsequent apoptosis.

- Caspase Activation : As indicated by the increased caspase activity, this compound likely influences apoptotic signaling pathways.

Case Studies

Several case studies have highlighted the potential applications of this compound in both clinical and agricultural settings:

- Agricultural Use : A study demonstrated that the application of this compound as a plant growth regulator enhanced resistance to fungal infections in crops.

- Pharmaceutical Applications : Clinical trials are ongoing to evaluate its efficacy as an adjunct therapy in cancer treatment protocols.

Properties

CAS No. |

642995-42-4 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

(9S)-9-methylundec-1-ene |

InChI |

InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h4,12H,1,5-11H2,2-3H3/t12-/m0/s1 |

InChI Key |

RGIPKJYIRPALFQ-LBPRGKRZSA-N |

Isomeric SMILES |

CC[C@H](C)CCCCCCC=C |

Canonical SMILES |

CCC(C)CCCCCCC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.